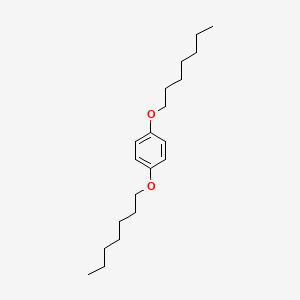

1,4-Bis(heptyloxy)benzene

Overview

Description

1,4-Bis(heptyloxy)benzene is a chemical compound with the linear formula C20H34O2 . It has a molecular weight of 306.493 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(heptyloxy)benzene is represented by the linear formula C20H34O2 . This indicates that the molecule consists of 20 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications

Polymer Synthesis

1,4-Bis(allenyloxy)benzene, a related compound, has been used in the radical polyaddition of dithiols to synthesize soluble polymers. These polymers contain reactive carbon-carbon double bonds and methyl groups in their main chain. They demonstrate ease in undergoing cross-linking through reactions with Lewis acids at ambient temperatures (Sato, Yokozawa, & Endo, 1993).

Electrical Conductivity and Electrochemical Properties

A series of 1,4-bis(2-furanyl)benzenes, substituted with various groups including heptoxy, has been synthesized and electropolymerized. These polymers displayed conductivity in the range of 10 -1 -10 0 S/cm when oxidized electrochemically. Their redox states and electrochemical properties were found to be dependent on the nature of the substituent (Reynolds et al., 1993).

Synthesis of Complex Organic Compounds

1,4-Bis(methoxycarbonyloxy)but-2-ene, a related compound, has been used in the synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins via a tandem allylic substitution reaction. This reaction was catalyzed by a palladium(0) complex and resulted in good yields of the desired compounds (Massacret et al., 1999).

Development of New Materials

In a study exploring the development of new materials, 1,4-bis(phenyltrichlorophosphino)benzene was synthesized and interacted with imidoylamidines to create novel phospha-s-triazines. These materials demonstrated effective degradation arrest in perfluoroalkylether fluids in oxidizing atmospheres in the presence of metals (Paciorek et al., 1983).

Crystal Growth and Properties

Research on 1,4-bis(n-hexoxy)-2,5-bis(4,2′:6′,4′′-terpyridin-4′-yl)benzene revealed that under specific crystal growth conditions, this compound reacts with ZnCl2 to yield structures with interpenetrating 2D networks. These findings have implications in the field of crystal engineering and materials science (Klein et al., 2017).

Inifer Mechanism in Polymerization

1,4-Bis(1-methoxy-1-methylethyl)benzene, a representative of a new generation of inifers (initiator/transfer agents for cationic polymerizations), was studied for its behavior in polymerization processes. This compound required an excess of BCl3 for activation due to complex formation with the ether, suggesting its potential application in controlled polymerization techniques (Dittmer, Pask, & Nuyken, 1992).

Antioxidant Activity

A study on bis heterocycles derived from 1,4-bis-(E)-2-(arylsulfonylvinyl)benzene showed significant antioxidant activity. This research contributes to the understanding of potential applications of such compounds in fields related to health and wellness (Lavanya et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1,4-diheptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCJNJPMMBGQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404054 | |

| Record name | SBB060713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65128-45-2 | |

| Record name | SBB060713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

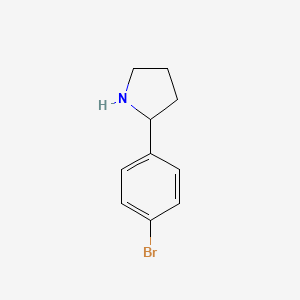

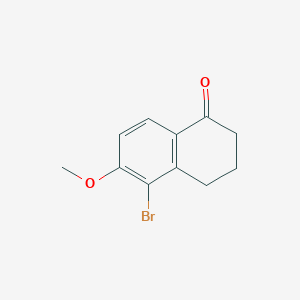

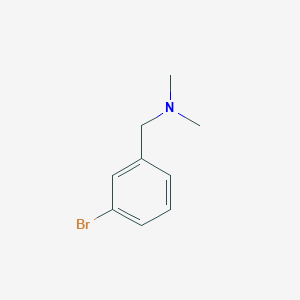

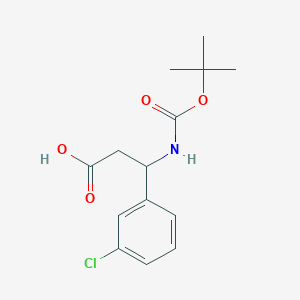

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.